molecular formula C3H6BO2 B15328575 1,3,2-Dioxaborinan-2-yl CAS No. 6253-16-3

1,3,2-Dioxaborinan-2-yl

Cat. No.: B15328575
CAS No.: 6253-16-3
M. Wt: 84.89 g/mol
InChI Key: ITJXBYICYDZWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,2-Dioxaborinan-2-yl is a boron-containing heterocyclic compound characterized by a six-membered ring structure with two oxygen atoms and one boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,2-Dioxaborinan-2-yl can be synthesized through several methods. One common approach involves the reaction of boronic acids with diols. For example, the reaction of 4-(methoxycarbonyl)phenylboronic acid with 2,2-dimethyl-1,3-propanediol in the presence of toluene and under reflux conditions yields this compound . The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborinan-2-yl undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boron atom acts as an electrophile.

    Oxidation Reactions: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of boron-hydride complexes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted boronic esters or boronates.

    Oxidation Reactions: Products include boronic acids or borate esters.

    Reduction Reactions: Products include boron-hydride complexes or reduced boron species.

Scientific Research Applications

1,3,2-Dioxaborinan-2-yl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological systems.

    Industry: this compound is used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,3,2-dioxaborinan-2-yl involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as substitution and addition. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaborinan-2-yl is unique due to its specific ring structure and reactivity. Its ability to form stable complexes with various substrates makes it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Properties

CAS No.

6253-16-3

Molecular Formula

C3H6BO2

Molecular Weight

84.89 g/mol

InChI

InChI=1S/C3H6BO2/c1-2-5-4-6-3-1/h1-3H2

InChI Key

ITJXBYICYDZWJA-UHFFFAOYSA-N

Canonical SMILES

[B]1OCCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.